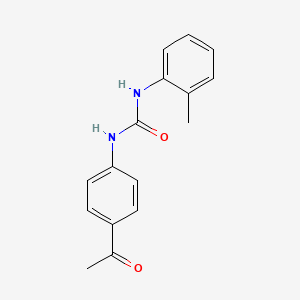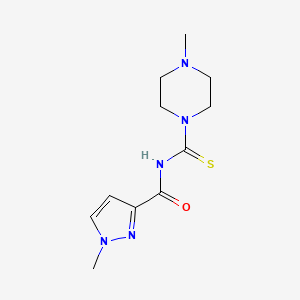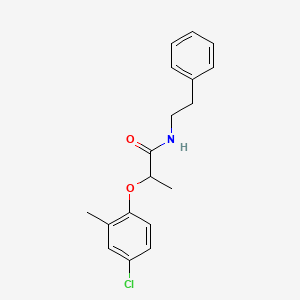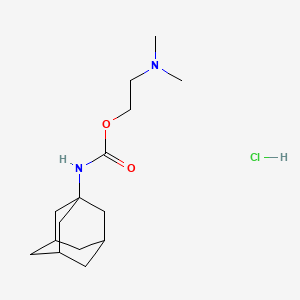![molecular formula C18H21IO4 B4956886 2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B4956886.png)
2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of an iodine atom, multiple ethoxy groups, and a methoxyphenoxy moiety attached to a benzene ring. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and 4-methylbenzene derivatives.
Ether Formation: The 3-methoxyphenol undergoes an etherification reaction with ethylene glycol derivatives to form the intermediate 2-[2-(3-methoxyphenoxy)ethoxy]ethanol.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring.
Final Assembly: The final step involves the coupling of the iodinated intermediate with the 4-methylbenzene derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic ethers with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene involves its interaction with molecular targets through its aromatic and ether functionalities. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the aromatic methoxyphenoxy moiety.
2-Iodo-1-(2-methoxyphenoxy)ethane: Similar but with fewer ethoxy groups.
Uniqueness
2-Iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is unique due to its combination of an iodine atom, multiple ethoxy groups, and a methoxyphenoxy moiety. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-iodo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO4/c1-14-6-7-18(17(19)12-14)23-11-9-21-8-10-22-16-5-3-4-15(13-16)20-2/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDJKDSRFBXPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)

![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
![4-AMINO-N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B4956836.png)
![N-[(4-bromophenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3,5-dichloroaniline](/img/structure/B4956837.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956845.png)

![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4956885.png)

![4-butyl-6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)
![1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B4956904.png)
